

"comparative analysis of 25I-NBMD hydrochloride and LSD"

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Compound of Interest

Compound Name: 25I-NBMD hydrochloride

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A Comparative Analysis of **25I-NBMD Hydrochloride** and LSD for Researchers and Drug Development Professionals

Disclaimer: The following information is for research and informational purposes only. 25I-NBOMe (assumed from 25I-NBMD) and LSD are potent psychedelic compounds, and their use is subject to legal and ethical restrictions. This guide is intended for a scientific audience and does not endorse or encourage the use of these substances.

This guide provides a detailed comparative analysis of the pharmacological properties of 25I-NBOMe hydrochloride and lysergic acid diethylamide (LSD). The information is presented to aid researchers, scientists, and drug development professionals in understanding the similarities and differences between these two potent 5-HT2A receptor agonists.

Introduction

25I-NBOMe is a synthetic phenethylamine derivative, while LSD is a semi-synthetic ergoline. Both compounds are known for their potent psychedelic effects, which are primarily mediated through their interaction with the serotonin 5-HT2A receptor.[1][2] Despite sharing a common primary target, their broader receptor interaction profiles, functional activities, and in vivo effects exhibit notable differences. 25I-NBOMe is significantly more potent than LSD, and its effects can be more intense and unpredictable.[2]

Receptor Binding Affinity



The binding affinity of a compound for a receptor is a measure of how tightly it binds. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. Both 25I-NBOMe and LSD exhibit high affinity for the 5-HT2A receptor, with 25I-NBOMe demonstrating particularly high potency.[1] The receptor binding profiles of both compounds extend to other serotonin and dopamine receptors, which likely contributes to their distinct pharmacological effects.[3][4]

Receptor	25I-NBOMe Ki (nM)	LSD Ki (nM)	
Serotonin Receptors			
5-HT2A	0.044 - 0.6[1]	1.1 - 2.9[4]	
5-HT2B	1.91 - 130[1]	4.9[4]	
5-HT2C	1.03 - 4.6[1]	23[4]	
5-HT1A	~1800[3]	1.1[4]	
5-HT6	-	2.3[4]	
5-HT5A	-	9 (in cloned rat tissues)[4]	
Dopamine Receptors			
D2	-	Agonist activity reported[3]	

Functional Pharmacology

Functional assays measure the biological response that a compound elicits upon binding to a receptor. Key parameters include the half-maximal effective concentration (EC50), which indicates the concentration of a compound that produces 50% of its maximal effect, and the maximum effect (Emax).

25I-NBOMe is a potent full agonist at the human 5-HT2A receptor.[1] In contrast, some studies suggest that LSD acts as a partial agonist at the 5-HT2A receptor in certain functional assays. [5] The potency of 25I-NBOMe at the 5-HT2A receptor is reported to be in the sub-nanomolar to low nanomolar range.[1][5]



Receptor	25I-NBOMe EC50 (nM)	LSD EC50 (nM)	Efficacy (Emax)
5-HT2A	0.76 - 240[1]	Similar potency to 25I- NBOMe in some assays[5]	25I-NBOMe: Full agonist[1][5], LSD: Partial to full agonist[5]
5-HT2B	111 - 130[1]	-	-
5-HT2C	2.38 - 88.9[1]	-	25I-NBOMe shows biased agonism[1]

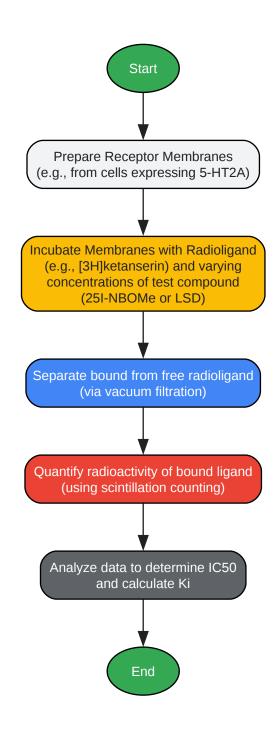
Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6] It can also engage other signaling pathways, including the β-arrestin pathway. The differential activation of these pathways, known as biased agonism, can lead to distinct cellular and physiological responses.

Both 25I-NBOMe and LSD activate the canonical Gq/11 pathway. However, there is evidence of biased agonism for both compounds. LSD, in particular, has been shown to be biased towards the β-arrestin pathway compared to serotonin.[7] This biased signaling may contribute to the unique and long-lasting effects of LSD.[7] 25I-NBOMe also exhibits biased agonism, particularly at the 5-HT2C receptor.[1]







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